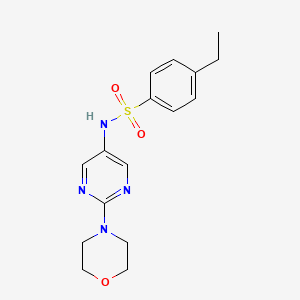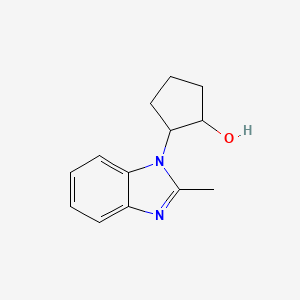![molecular formula C25H26N4O4 B2394427 methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate CAS No. 1286696-63-6](/img/structure/B2394427.png)
methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a complex organic compound often studied for its potential therapeutic applications, particularly in medicinal chemistry. Its unique structure, combining multiple ring systems with functional groups, makes it a subject of interest for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate typically involves multistep organic reactions. Key steps often include the formation of the pyrido[4,3-d]pyrimidin core, functionalization of the aromatic rings, and esterification. Common reagents used in its synthesis include aldehydes, amines, and esterifying agents under controlled conditions.
Industrial Production Methods: : In an industrial setting, scalable and efficient synthesis routes are preferred. This might involve the optimization of catalytic processes, solvent selection, and reaction conditions to maximize yield and purity. High-pressure reactors and automated synthesis machinery can be employed to streamline production.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxidizing agents can alter the methyl group or other susceptible sites.
Reduction: : Reduction processes can modify oxo groups.
Substitution: : Aromatic substitution can occur in the presence of suitable halides or nucleophiles.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reactions often require controlled temperatures, pH levels, and inert atmospheres.
Major Products: : Products from these reactions include modified derivatives with altered functional groups, potentially leading to compounds with different biological activities.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate has several applications:
Chemistry: : Used as a model compound in studying reaction mechanisms.
Biology: : Explored for its interaction with biological macromolecules.
Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: : Employed in the synthesis of more complex chemical entities for pharmaceutical applications.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets, often binding to specific enzymes or receptors. Its pyrimidin and benzene rings enable interactions via π-π stacking and hydrogen bonding. The pathways affected depend on the biological context, often involving inhibition or activation of key metabolic enzymes.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrido[4,3-d]pyrimidin derivatives, methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Similar compounds include:
6-methyl-2-(p-tolyl)pyrido[4,3-d]pyrimidine derivatives.
Benzoyl-substituted pyrimidine derivatives.
These compounds, while structurally related, differ in their biological activity and chemical reactivity, making this compound a distinct and valuable compound in research.
Eigenschaften
IUPAC Name |
methyl 2-[[2-[6-methyl-2-(4-methylphenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-16-8-10-17(11-9-16)23-27-21-12-13-28(2)14-19(21)24(31)29(23)15-22(30)26-20-7-5-4-6-18(20)25(32)33-3/h4-11H,12-15H2,1-3H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTKVPIXMXJDPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CN(CC3)C)C(=O)N2CC(=O)NC4=CC=CC=C4C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394345.png)

![6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide](/img/structure/B2394348.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid](/img/structure/B2394351.png)
![5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide](/img/structure/B2394353.png)
![N-[3-(2-Oxo-1,3-diazinan-1-yl)phenyl]prop-2-enamide](/img/structure/B2394354.png)





![Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2394366.png)

